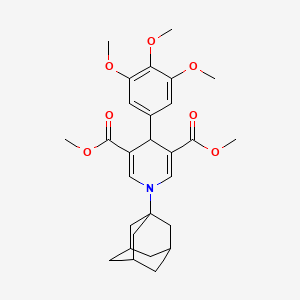
dimethyl 1-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Beschreibung
Dimethyl 1-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest in various chemical syntheses and molecular studies. It belongs to a class of compounds that includes dihydropyridines and pyrans, often synthesized through multi-component reactions involving arylamines and acetylenedicarboxylates (Sun et al., 2011).
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate (Sun et al., 2011). The process can include a four-component reaction leading to structurally diverse outputs.
Molecular Structure Analysis
Molecular structures of similar compounds have been analyzed using techniques like FT-IR, NMR, UV–Vis spectroscopy, and X-ray single crystal diffraction, providing insights into their conformation and electronic properties (Singh et al., 2013).
Chemical Reactions and Properties
Compounds in this category often participate in reactions such as Michael addition and cyclization, which are critical in their formation. Their reactivity can be influenced by the structure of the diketone used in the synthesis (Sun et al., 2011).
Physical Properties Analysis
The physical properties of such compounds can be deduced from spectroscopic data and structural analyses. These properties include stability, solubility, and crystalline structure, which are significant in determining their applicability in various fields (Liaw & Liaw, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, can be characterized through a combination of experimental and theoretical methods. This includes the use of DFT and AIM theory for understanding interactions at the molecular level (Singh et al., 2013).
Eigenschaften
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO7/c1-32-22-9-19(10-23(33-2)25(22)34-3)24-20(26(30)35-4)14-29(15-21(24)27(31)36-5)28-11-16-6-17(12-28)8-18(7-16)13-28/h9-10,14-18,24H,6-8,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIIVUGRYJOFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)C34CC5CC(C3)CC(C5)C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-amino-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}cyclohexanone](/img/structure/B4013142.png)

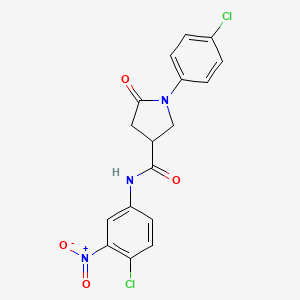
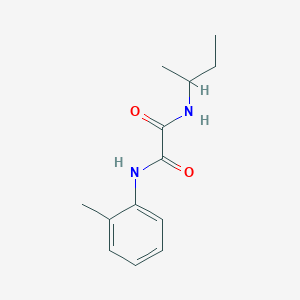
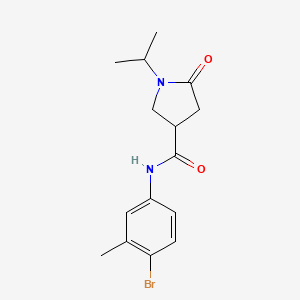
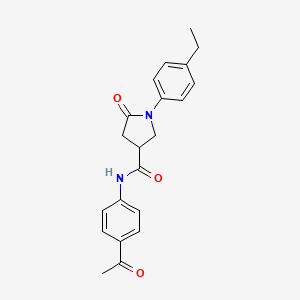
![1-(4-fluorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4013185.png)
![diethyl 1-hydroxynaphtho[2,1-b]furan-2,2(1H)-dicarboxylate](/img/structure/B4013190.png)
![N-dibenzo[b,d]furan-3-yl-2-thiophenesulfonamide](/img/structure/B4013206.png)
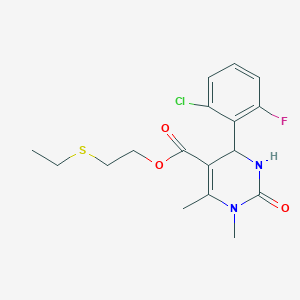


![N-[4-(acetylamino)phenyl]-2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B4013240.png)
